molecular formula C16H20N2O B14624619 1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one CAS No. 56186-10-8

1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one

Cat. No.: B14624619
CAS No.: 56186-10-8
M. Wt: 256.34 g/mol
InChI Key: ANEXAWQHEGCQAA-UHFFFAOYSA-N
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Description

1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities.

Preparation Methods

The synthesis of 1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone under acidic conditions . Another approach is the one-pot, three-component Fischer indolisation–N-alkylation sequence, which is rapid and high-yielding . Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include methanesulfonic acid for Fischer indole synthesis and microwave irradiation for rapid reaction times . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the indole and piperidine rings, which imparts distinct chemical and biological properties.

Conclusion

This compound is a compound of significant interest due to its unique structure and wide range of applications in scientific research

Properties

CAS No.

56186-10-8

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

1-[2-(1-methylindol-3-yl)ethyl]piperidin-2-one

InChI

InChI=1S/C16H20N2O/c1-17-12-13(14-6-2-3-7-15(14)17)9-11-18-10-5-4-8-16(18)19/h2-3,6-7,12H,4-5,8-11H2,1H3

InChI Key

ANEXAWQHEGCQAA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCN3CCCCC3=O

Origin of Product

United States

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